molecular formula C7H11NO2 B3085077 5-Isopropylpyrrolidine-2,4-dione CAS No. 115084-80-5

5-Isopropylpyrrolidine-2,4-dione

Cat. No.: B3085077
CAS No.: 115084-80-5
M. Wt: 141.17 g/mol
InChI Key: PLFGCAPFRIWBQU-UHFFFAOYSA-N
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Description

5-Isopropylpyrrolidine-2,4-dione is a heterocyclic organic compound that features a five-membered pyrrolidine ring with two keto groups at positions 2 and 4, and an isopropyl group at position 5. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropylpyrrolidine-2,4-dione can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, which is the condensation of a 1,4-dicarbonyl compound with an excess of a primary amine or ammonia under neutral or weakly acidic conditions . The reaction can be accelerated by the addition of a weak acid such as acetic acid.

Industrial Production Methods

Industrial production methods for this compound typically involve the optimization of the Paal-Knorr synthesis for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Isopropylpyrrolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

    Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrrolidine-2,4-diones, depending on the specific reagents and conditions used .

Scientific Research Applications

5-Isopropylpyrrolidine-2,4-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Isopropylpyrrolidine-2,4-dione include:

  • Pyrrolidine-2,5-dione
  • Pyrrolizines
  • Pyrrolidine-2-one
  • Prolinol

Uniqueness

This compound is unique due to the presence of the isopropyl group at position 5, which can influence its biological activity and chemical reactivity. This structural feature can enhance its interaction with specific molecular targets and improve its pharmacokinetic properties compared to other similar compounds .

Properties

IUPAC Name

5-propan-2-ylpyrrolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-4(2)7-5(9)3-6(10)8-7/h4,7H,3H2,1-2H3,(H,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLFGCAPFRIWBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)CC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70575452
Record name 5-(Propan-2-yl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

115084-80-5
Record name 5-(Propan-2-yl)pyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70575452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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